molecular formula C17H21NO4 B6260083 1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid CAS No. 1339002-52-6

1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid

Cat. No. B6260083
CAS RN: 1339002-52-6
M. Wt: 303.4
InChI Key:
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Description

Chemical Reactions Analysis

The chemical reactions of “1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid” would depend on its specific structure and functional groups. Based on its name, it likely contains a carbonyl group and a carboxylic acid group, which are known to undergo various types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For “1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid”, the molecular weight is reported to be 303.35294 .

Safety and Hazards

The safety and hazards of a compound are typically provided in its Safety Data Sheet (SDS). For a related compound, 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid, the SDS indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid involves the protection of the amine group, followed by the addition of a benzyl group to the carboxylic acid. The benzyl group is then removed, and the carboxylic acid is converted to an acid chloride. The acid chloride is then reacted with octahydro-1H-indole-2-amine to form the desired product.", "Starting Materials": [ "Octahydro-1H-indole-2-amine", "Benzyl alcohol", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Chloroacetyl chloride", "Triethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "1 M hydrochloric acid", "Sodium chloride", "Sodium sulfate", "1-[(Benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid" ], "Reaction": [ "Protect the amine group of octahydro-1H-indole-2-amine by dissolving it in methanol and adding acetic anhydride and pyridine. Stir the mixture for 2 hours at room temperature.", "Add benzyl alcohol and sodium hydroxide to the protected amine and heat the mixture at 80°C for 6 hours to form the benzylated amine.", "Remove the benzyl group by dissolving the benzylated amine in hydrochloric acid and sodium bicarbonate. Extract the amine with diethyl ether and dry the organic layer over sodium sulfate.", "Convert the carboxylic acid to an acid chloride by dissolving it in chloroform and adding chloroacetyl chloride and triethylamine. Stir the mixture for 2 hours at room temperature.", "Add the acid chloride to the deprotected amine and stir the mixture for 24 hours at room temperature to form the desired product.", "Extract the product with diethyl ether and dry the organic layer over sodium sulfate. Evaporate the solvent to obtain 1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid." ] }

CAS RN

1339002-52-6

Product Name

1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid

Molecular Formula

C17H21NO4

Molecular Weight

303.4

Purity

85

Origin of Product

United States

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